Cas no 10019-60-0 (2-Methoxycarbonylphenyl b-D-glucopyranoside)

2-Methoxycarbonylphenyl β-D-glucopyranoside is a glycosidic compound featuring a β-D-glucopyranose moiety linked to a 2-methoxycarbonylphenyl group. This structure imparts solubility in polar solvents and stability under physiological conditions, making it suitable for biochemical and pharmaceutical research applications. The presence of the glucopyranoside unit enhances its potential as a substrate or intermediate in enzymatic studies, particularly those involving glycosidases or glycosyltransferases. The methoxycarbonyl group offers a reactive site for further chemical modifications, enabling its use in synthetic pathways. Its well-defined molecular architecture ensures reproducibility in experimental settings, supporting its utility in mechanistic investigations and drug development.
2-Methoxycarbonylphenyl b-D-glucopyranoside structure
10019-60-0 structure
Product Name:2-Methoxycarbonylphenyl b-D-glucopyranoside
CAS No:10019-60-0
MF:C14H18O8
MW:314.287925243378
CID:118293
PubChem ID:7573798
Update Time:2025-08-05

2-Methoxycarbonylphenyl b-D-glucopyranoside Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-(b-D-glucopyranosyloxy)-, methylester
    • (2'-METHOXYCARBONYL) PHENYL-BETA-D-GLUCOPYRANOSIDE
    • 2-METHOXYCARBONYLPHENYL B-D-GLUCOPYRANOSIDE
    • methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
    • Methyl 2-O-b-D-glucopyranosylbenzoate
    • methyl salicylate D-glucoside
    • Benzoicacid, o-(b-D-glucopyranosyloxy)-, methylester (6CI,7CI,8CI)
    • W-200618
    • CHEBI:168882
    • 10019-60-0
    • 2-Methoxycarbonylphenyl beta-D-glucopyranoside
    • ZINC05234420
    • DTXSID70428813
    • methylsalicylate O-beta-D-glucopyranoside
    • Benzoic acid, 2-(beta-D-glucopyranosyloxy)-, methyl ester
    • methylsalicylate-2-O-beta-D-glucoside
    • SR-01000012965-1
    • 1093407-63-6
    • AKOS016297434
    • AKOS001204136
    • methyl 2-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate
    • methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
    • SR-01000012965
    • F1507-0103
    • methyl 2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate
    • 2-Methoxycarbonylphenyl b-D-glucopyranoside
    • Inchi: 1S/C14H18O8/c1-20-13(19)7-4-2-3-5-8(7)21-14-12(18)11(17)10(16)9(6-15)22-14/h2-5,9-12,14-18H,6H2,1H3/t9-,10-,11+,12-,14-/m1/s1
    • InChI Key: ONKIQNFPVXNOBV-YGEZULPYSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C=CC=CC=1C(=O)OC

Computed Properties

  • Exact Mass: 314.10000
  • Monoisotopic Mass: 314.10016753g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 126Ų

Experimental Properties

  • PSA: 125.68000
  • LogP: -1.34810

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Additional information on 2-Methoxycarbonylphenyl b-D-glucopyranoside

Introduction to 2-Methoxycarbonylphenyl β-D-glucopyranoside (CAS No. 10019-60-0)

2-Methoxycarbonylphenyl β-D-glucopyranoside, identified by the Chemical Abstracts Service (CAS) number 10019-60-0, is a significant compound in the field of pharmaceutical chemistry and glycobiology. This glycoside derivative has garnered attention due to its structural properties and potential applications in drug development, particularly in the synthesis of bioactive molecules and as a tool compound for studying carbohydrate-protein interactions.

The compound features a 2-methoxycarbonylphenyl moiety linked to a β-D-glucopyranoside moiety, which makes it a valuable intermediate in the construction of more complex glycosidic structures. The presence of the methoxycarbonyl group enhances the reactivity of the aromatic ring, facilitating further functionalization and modification. This feature is particularly useful in medicinal chemistry, where precise control over glycosidic linkages is crucial for optimizing pharmacokinetic and pharmacodynamic properties of therapeutic agents.

In recent years, there has been a growing interest in glycosylated compounds due to their widespread presence in natural products and their role as key modulators in biological processes. 2-Methoxycarbonylphenyl β-D-glucopyranoside serves as a versatile building block for synthesizing various glycosides, which are known for their diverse biological activities. These activities range from antimicrobial and anti-inflammatory effects to more specialized functions such as enzyme inhibition and receptor binding.

One of the most compelling aspects of this compound is its utility in the development of carbohydrate-based drugs. Glycosylation plays a critical role in the structure and function of many therapeutic proteins, including monoclonal antibodies and enzyme inhibitors. The ability to precisely modify glycosidic moieties can significantly impact the efficacy and safety of these drugs. For instance, recent studies have demonstrated that alterations in sugar chains can influence antibody-dependent cell-mediated cytotoxicity (ADCC) and immunogenicity, making glycoengineering a key consideration in biopharmaceutical design.

Moreover, 2-Methoxycarbonylphenyl β-D-glucopyranoside has been explored as a substrate for enzymes involved in carbohydrate metabolism. Understanding how these enzymes interact with specific glycosides can provide insights into disease mechanisms and lead to the development of novel therapeutic strategies. For example, researchers have utilized this compound to study the activity of α-glucosidases, which are implicated in conditions such as diabetes and glycogen storage diseases. By examining how these enzymes process 2-Methoxycarbonylphenyl β-D-glucopyranoside, scientists can identify potential inhibitors or activators for therapeutic intervention.

The synthetic pathways for 2-Methoxycarbonylphenyl β-D-glucopyranoside also warrant discussion. The synthesis typically involves protecting group strategies to ensure regioselective functionalization of both the aromatic ring and the glucopyranose unit. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the methoxycarbonyl group efficiently. These synthetic methodologies not only highlight the compound's importance but also showcase the progress in carbohydrate chemistry.

Recent advancements in computational chemistry have further enhanced our understanding of 2-Methoxycarbonylphenyl β-D-glucopyranoside's interactions with biological targets. Molecular modeling studies have revealed that this compound can adopt multiple conformations, which may influence its binding affinity to proteins and other biomolecules. Such insights are invaluable for designing next-generation glycosidic drugs with improved binding properties and reduced off-target effects.

In conclusion, 2-Methoxycarbonylphenyl β-D-glucopyranoside (CAS No. 10019-60-0) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features make it an excellent candidate for synthesizing complex glycosides, while its utility as a tool compound for studying carbohydrate biology underscores its importance in drug discovery. As our understanding of glycobiology continues to evolve, compounds like this are poised to play an increasingly critical role in developing innovative therapies.

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